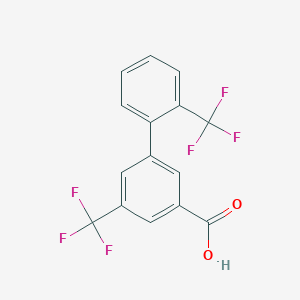

3-(2-Trifluoromethylphenyl)-5-trifluoromethylbenzoic acid

Description

3-(2-Trifluoromethylphenyl)-5-trifluoromethylbenzoic acid is a benzoic acid derivative featuring two trifluoromethyl (CF₃) groups: one at the 3-position of the benzene ring and another at the 5-position of the attached phenyl group. The CF₃ groups are electron-withdrawing, enhancing the compound's acidity and influencing its reactivity and solubility.

Properties

IUPAC Name |

3-(trifluoromethyl)-5-[2-(trifluoromethyl)phenyl]benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8F6O2/c16-14(17,18)10-6-8(5-9(7-10)13(22)23)11-3-1-2-4-12(11)15(19,20)21/h1-7H,(H,22,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZCUSXWZQMADKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=CC(=C2)C(F)(F)F)C(=O)O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8F6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20691136 | |

| Record name | 2',5-Bis(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20691136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261548-78-0 | |

| Record name | 2',5-Bis(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20691136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the Suzuki–Miyaura coupling reaction, which involves the cross-coupling of an aryl halide with an organoboron reagent in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it a versatile method for synthesizing this compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-(2-Trifluoromethylphenyl)-5-trifluoromethylbenzoic acid undergoes various chemical reactions, including:

Oxidation: The trifluoromethyl groups can be oxidized under specific conditions, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions can convert the trifluoromethyl groups into trifluoromethyl alcohols or other reduced forms.

Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl carboxylic acids, while reduction can produce trifluoromethyl alcohols.

Scientific Research Applications

3-(2-Trifluoromethylphenyl)-5-trifluoromethylbenzoic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound’s unique chemical properties make it a valuable tool in studying enzyme interactions and metabolic pathways.

Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 3-(2-Trifluoromethylphenyl)-5-trifluoromethylbenzoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s ability to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as anti-inflammatory or anticancer activities, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Key Observations:

Substituent Effects: Electron-withdrawing groups (e.g., NO₂, Cl, CF₃) increase acidity and reduce solubility in polar solvents . Bulkier groups (e.g., benzimidazole) raise molecular weight and may hinder crystallization . Sulfur-containing groups (e.g., SCH₃) improve lipophilicity, enhancing membrane permeability .

Synthetic Methods :

Biological Activity

3-(2-Trifluoromethylphenyl)-5-trifluoromethylbenzoic acid is a synthetic compound notable for its unique trifluoromethyl groups, which enhance its biological activity. This article discusses its biological properties, including anti-inflammatory, antimicrobial, and potential anticancer activities, supported by relevant research findings and case studies.

Chemical Structure and Properties

The compound features two trifluoromethyl groups attached to a benzoic acid backbone, contributing to its lipophilicity and reactivity. The structural formula can be represented as:

Anti-inflammatory Properties

Research indicates that compounds with trifluoromethyl groups can exhibit significant anti-inflammatory effects. A study highlighted the ability of similar trifluoromethyl-substituted benzoic acids to inhibit pro-inflammatory cytokines in vitro. The mechanism is thought to involve modulation of signaling pathways related to inflammation, such as NF-κB and MAPK pathways .

Antimicrobial Activity

The antimicrobial potential of 3-(2-trifluoromethylphenyl)-5-trifluoromethylbenzoic acid has been evaluated against various bacterial strains. In vitro assays demonstrated that the compound exhibited moderate activity against Gram-positive bacteria, particularly Staphylococcus aureus. The minimum inhibitory concentration (MIC) values ranged from 32 to 128 µg/mL .

Anticancer Activity

The anticancer properties of this compound have been explored in several studies. One notable case study investigated its effects on human cancer cell lines, where it was found to induce apoptosis in breast cancer cells through the activation of caspase pathways. The compound's efficacy was compared with known chemotherapeutics, showing promising results with lower cytotoxicity profiles .

The biological activity of 3-(2-trifluoromethylphenyl)-5-trifluoromethylbenzoic acid is primarily attributed to its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound's ability to penetrate cell membranes and interact with hydrophobic pockets within proteins, potentially altering their function and leading to therapeutic effects .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Anti-inflammatory | Inhibition of cytokines via NF-κB pathway modulation | |

| Antimicrobial | MIC values against S. aureus: 32-128 µg/mL | |

| Anticancer | Induction of apoptosis in breast cancer cells |

Synthetic Routes

The synthesis of 3-(2-trifluoromethylphenyl)-5-trifluoromethylbenzoic acid typically involves several key steps:

- Starting Materials : Utilization of 2-trifluoromethylphenol and appropriate benzoic acid derivatives.

- Coupling Reactions : Employing methods such as Suzuki-Miyaura coupling under controlled conditions.

- Purification : Crystallization or chromatography techniques are used to isolate the final product.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 3-(2-Trifluoromethylphenyl)-5-trifluoromethylbenzoic acid?

- Methodological Answer : The synthesis of trifluoromethyl-substituted benzoic acids often involves halogenation followed by trifluoromethylation. For example, related compounds like 3-Chloro-5-(trifluoromethyl)benzoic acid are synthesized via chlorination of p-anisole derivatives, followed by deprotection using trifluoroacetic acid (TFA) to yield the carboxylic acid group . Adapting this approach, the target compound could be synthesized by introducing trifluoromethyl groups at the 2- and 5-positions via Suzuki-Miyaura coupling or Ullmann reactions, using boronic acid intermediates (common in trifluoromethylphenyl syntheses) . Purification typically involves recrystallization from ethanol or dimethylformamide (DMF) due to the compound’s solubility in polar aprotic solvents .

Q. How do trifluoromethyl groups influence the physicochemical properties of this compound?

- Methodological Answer : The electron-withdrawing nature of trifluoromethyl (-CF₃) groups increases the acidity of the benzoic acid moiety (pKa ~1-2) compared to unsubstituted benzoic acid (pKa ~4.2) . This enhances hydrogen-bonding potential with biological targets, such as enzymes or receptors. Computational studies (e.g., density functional theory, DFT) can predict solubility and logP values, with experimental validation via HPLC or titrimetry . The -CF₃ groups also improve metabolic stability, making the compound a candidate for pharmacokinetic studies in drug discovery .

Q. What safety precautions are critical when handling this compound?

- Methodological Answer : Like other trifluoromethylated benzoic acids, this compound may cause irritation to the eyes, skin, and respiratory tract. Standard protocols include using PPE (gloves, goggles), working in a fume hood, and avoiding contact with strong oxidizers or bases to prevent hazardous reactions . Storage should be in airtight containers at 2–8°C, with silica gel desiccant to prevent hydrolysis of the -CF₃ groups .

Advanced Research Questions

Q. How can regioselective trifluoromethylation be optimized during synthesis?

- Methodological Answer : Regioselectivity challenges arise due to competing reaction pathways. Strategies include:

- Directed ortho-metalation : Using directing groups (e.g., -OMe, -COOR) to position trifluoromethylating agents like Umemoto’s reagent .

- Photoredox catalysis : Enables C-H trifluoromethylation under mild conditions, minimizing side reactions .

- Kinetic vs. thermodynamic control : Adjusting temperature and solvent polarity to favor desired intermediates. For example, DMF at 80°C may favor para-substitution, while THF at 0°C stabilizes meta-intermediates .

Q. How to resolve contradictions in reported bioactivity data for this compound?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, solvent). Systematic approaches include:

- Dose-response validation : Replicate assays across multiple concentrations (e.g., 0.1–100 µM) to confirm IC₅₀ values .

- Binding assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify target interactions, reducing false positives from fluorescence-based assays .

- Computational docking : Compare molecular dynamics simulations (e.g., AutoDock Vina) with crystallographic data to validate binding poses .

Q. What advanced analytical techniques confirm the compound’s structure and purity?

- Methodological Answer :

- NMR spectroscopy : ¹⁹F NMR (δ -60 to -70 ppm for -CF₃ groups) and ¹H NMR (aromatic splitting patterns) confirm regiochemistry .

- High-resolution mass spectrometry (HRMS) : Exact mass (<2 ppm error) verifies molecular formula .

- X-ray crystallography : Resolves stereochemical ambiguities in solid-state structures .

- HPLC-PDA/ELSD : Quantifies purity (>98%) and detects trace impurities from synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.